(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol
Overview
Description
(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol is an organic compound characterized by the presence of multiple hydroxyl groups and ethylsulfanyl substituents. This compound belongs to the class of polyols, which are known for their multiple hydroxyl functionalities. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it a molecule of interest in stereochemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol can be achieved through several synthetic routes. One common method involves the protection of hydroxyl groups followed by the introduction of ethylsulfanyl groups. The steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using protecting groups such as acetals or silyl ethers to prevent unwanted reactions during subsequent steps.
Introduction of Ethylsulfanyl Groups: The protected intermediate is then subjected to nucleophilic substitution reactions with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups and ethylsulfanyl substituents allow it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R)-6,6-bis(methylsulfanyl)hexane-1,2,3,4,5-pentol
- (2R,3R,4R,5R)-6,6-bis(propylsulfanyl)hexane-1,2,3,4,5-pentol
- (2R,3R,4R,5R)-6,6-bis(butylsulfanyl)hexane-1,2,3,4,5-pentol
Uniqueness
(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol is unique due to its specific ethylsulfanyl substituents, which impart distinct chemical and physical properties compared to its analogs with different alkyl groups. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R,3R,4R,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYCPDACQXQRS-FNCVBFRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(C(CO)O)O)O)O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@@H]([C@@H]([C@@H]([C@@H](CO)O)O)O)O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305500 | |
Record name | D-Allose, diethyl dithioacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18545-97-6 | |
Record name | D-Allose, diethyl dithioacetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18545-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Allose, diethyl dithioacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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